molecular formula C25H28N2O4 B11681283 3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

Cat. No.: B11681283
M. Wt: 420.5 g/mol
InChI Key: ZLBBZECFCBYANT-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of three ethoxy groups attached to a benzamide core, along with a pyridinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide typically involves organic synthesis techniques. One common method includes the reaction of 3,4,5-triethoxybenzoic acid with 4-(pyridin-4-ylmethyl)aniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired benzamide product.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization. The choice of reagents and solvents may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 3,4,5-triethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the pyridinylmethyl group allows it to bind to specific sites on proteins, thereby influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-triethoxy-N-ethyl-N-(pyridin-4-ylmethyl)benzamide: Similar structure but with an ethyl group instead of a hydrogen on the nitrogen atom.

    3,4,5-triethoxy-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with the pyridinylmethyl group attached at the 2-position of the pyridine ring.

Uniqueness

3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where precise molecular interactions are crucial .

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C25H28N2O4/c1-4-29-22-16-20(17-23(30-5-2)24(22)31-6-3)25(28)27-21-9-7-18(8-10-21)15-19-11-13-26-14-12-19/h7-14,16-17H,4-6,15H2,1-3H3,(H,27,28)

InChI Key

ZLBBZECFCBYANT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3

Origin of Product

United States

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